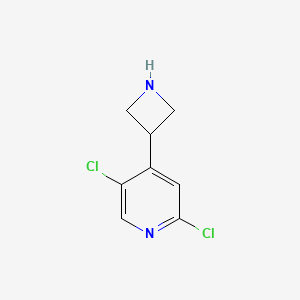
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features a methoxy group and a methyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of homovanillic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at room temperature and involves heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit the activity of certain enzymes, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Vanillin: Contains a formyl group instead of an ester group.
Methyl ferulate: Features a propenoic acid ester instead of a phenylacetic acid ester .
Uniqueness
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H14O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10,12H,1-3H3 |
Clé InChI |
VJMXBKDWIDSZAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)


![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)



